molecular formula C6H8ClN3 B13446897 3-Chloro-4-hydrazinyl-2-methylpyridine

3-Chloro-4-hydrazinyl-2-methylpyridine

Cat. No.: B13446897
M. Wt: 157.60 g/mol
InChI Key: WPBLRZCPQJJEPS-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinyl-2-methylpyridine is an organic compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a hydrazinyl group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-2-methylpyridine typically involves the chlorination of 2-methylpyridine followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to yield 3-chloro-2-methylpyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydrazinyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-2-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydrazinyl-2-methylpyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorine and hydrazinyl groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-2-methylpyridin-4-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-6(7)5(10-8)2-3-9-4/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WPBLRZCPQJJEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)NN

Origin of Product

United States

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